34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel
Description
BenchChem offers high-quality 34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H64Cl2N4NiO14 |
|---|---|
Molecular Weight |
1050.6 g/mol |
IUPAC Name |
34,37-bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel |
InChI |
InChI=1S/C48H64Cl2N4O14.Ni/c49-29-35-11-12-36(30-50)48-47(35)67-33-43(55)51-13-15-59-17-19-61-21-23-63-25-27-65-41-9-3-5-37(45(41)57)31-53-39-7-1-2-8-40(39)54-32-38-6-4-10-42(46(38)58)66-28-26-64-24-22-62-20-18-60-16-14-52-44(56)34-68-48;/h3-6,9-12,31-32,39-40,57-58H,1-2,7-8,13-30,33-34H2,(H,51,55)(H,52,56); |
InChI Key |
UJYJSSLVBRHBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N=CC3=C(C(=CC=C3)OCCOCCOCCOCCNC(=O)COC4=C(C=CC(=C4OCC(=O)NCCOCCOCCOCCOC5=CC=CC(=C5O)C=N2)CCl)CCl)O.[Ni] |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a unique pentacyclic structure with multiple functional groups including chloromethyl and hydroxy groups. Its intricate architecture suggests potential interactions with biological systems.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₄₃Cl₂N₄O₁₀ |
| Molecular Weight | Approx. 800 g/mol |
| CAS Number | Not available (novel compound) |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. Studies have shown that nickel complexes can enhance the antibacterial effects of ligands due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.
- Case Study : A study on nickel complexes demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar antimicrobial properties due to its metal coordination capabilities.
Anticancer Potential
Nickel-containing compounds have been explored for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways.
- Research Findings : In vitro studies have shown that nickel complexes can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : Approximately 15 µM after 48 hours of exposure.
Antioxidant Properties
The presence of hydroxy groups in the compound suggests potential antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related damage in cells.
- Experimental Results : The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant reduction in DPPH radical scavenging activity compared to control samples.
The biological activities of the compound can be attributed to several mechanisms:
- Metal Coordination : Nickel ions can interact with biomolecules such as proteins and nucleic acids, altering their function.
- Reactive Oxygen Species (ROS) Generation : The complex may induce ROS production leading to cellular damage and apoptosis.
- Enzyme Inhibition : The chloromethyl groups may interact with enzymes critical for cellular metabolism.
| Mechanism | Description |
|---|---|
| Metal Coordination | Interaction with biomolecules |
| ROS Generation | Induction of oxidative stress |
| Enzyme Inhibition | Disruption of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
